H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH
Description
H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH, identified as Bovine bactenecin, is a cationic antimicrobial peptide (AMP) derived from bovine leukocytes. Its sequence features a 13-amino-acid backbone with a disulfide bond between Cys3 and Cys11, stabilizing a β-hairpin structure critical for membrane interaction . The peptide is rich in arginine (Arg) and hydrophobic residues (e.g., Val, Ile, Leu), enabling both electrostatic binding to microbial membranes and hydrophobic penetration. Bovine bactenecin exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal hemolytic effects on mammalian cells .
Properties
Molecular Formula |
C63H118N24O13S2 |
|---|---|
Molecular Weight |
1483.9 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-bis[(2S)-butan-2-yl]-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
InChI Key |
RHISNKCGUDDGEG-CJMCYECYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)[C@@H](C)CC)C(C)C)C(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C |
Origin of Product |
United States |
Biological Activity
H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH is a synthetic peptide composed of a specific sequence of amino acids, including arginine, leucine, cysteine, isoleucine, and valine. Its unique structure contributes to various biological activities, making it a subject of interest in biomedical research. The peptide's design allows for strong interactions with negatively charged biological membranes, enhancing its potential for cellular penetration and therapeutic applications.
Biological Activities
The biological activities attributed to this compound include:
- Antimicrobial Properties : Similar peptides have demonstrated significant antimicrobial effects against various pathogens.
- Cell Penetration : The presence of multiple arginine residues facilitates the peptide's ability to traverse cellular membranes.
- Potential Antihypertensive Effects : Studies suggest that peptides with similar structures can inhibit angiotensin-converting enzyme (ACE), contributing to blood pressure regulation.
The mechanisms through which this compound exerts its biological effects may include:
- Membrane Interaction : The cationic nature of arginine enhances the peptide's affinity for negatively charged membranes, promoting cellular uptake.
- Enzyme Inhibition : Peptides with structural similarities have been shown to inhibit enzymes like ACE, potentially impacting cardiovascular health.
Research Findings and Case Studies
Recent studies have explored the activity and efficacy of this compound in various contexts:
-
Antimicrobial Activity :
- A study demonstrated that peptides with similar sequences exhibited significant inhibitory effects on bacterial growth. For example, cationic peptides were effective against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes.
-
ACE Inhibition :
- Research indicated that peptides containing branched aliphatic amino acids at the N-terminus enhance ACE-inhibitory activity. This suggests that this compound could be developed as a novel antihypertensive agent.
-
Cellular Uptake Studies :
- Experiments using cellular models have shown that the peptide can effectively enter cells via endocytosis mechanisms, highlighting its potential for drug delivery applications.
Comparative Analysis with Similar Peptides
| Compound Name | Structure | Unique Features |
|---|---|---|
| H-Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile | Endogenous opioid with pain-relieving properties |
| H-RGDC | Arg-Gly-Asp-Cys | Known for cell adhesion and migration |
| H-LY9 | Arg-Gly-Asp-Lys | Involved in cell signaling and adhesion |
The table above illustrates how this compound compares to other bioactive peptides, particularly regarding its structure and potential applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of Bovine bactenecin with related peptides:
Functional Comparisons
Antimicrobial Activity
- Bovine bactenecin : Targets bacterial membranes via electrostatic interactions (Arg-rich regions) and disrupts integrity via hydrophobic residues (Val, Ile). Effective at 2–10 µM against E. coli and S. aureus .
- Pig Protegrin-1 : Exhibits higher potency (MIC ~0.5 µM) due to a larger β-sheet structure stabilized by two disulfide bonds, enhancing membrane insertion .
- Bovine indolicidin : Relies on tryptophan (Trp) residues for membrane penetration; effective at 5–20 µM but shows hemolytic activity at higher concentrations .
Antiviral Activity
- dec-RVKR-cmk: A synthetic peptide modified with a chloromethyl ketone group and decanoyl chain. Inhibits furin-like proteases in flaviviruses (e.g., Zika, Dengue) by covalent binding, blocking viral maturation .
Enzyme Substrate Specificity
Key Research Findings
Role of Arginine and Hydrophobic Residues
- Bovine bactenecin : Arg residues mediate binding to negatively charged microbial membranes, while Val/Ile residues facilitate hydrophobic disruption. Mutational studies show that replacing Val/Ile with alanine reduces activity by >50% .
- HNP4 : Arg residues are critical for bacterial membrane lysis, but its three disulfide bonds enhance structural stability, enabling activity in high-salt environments (e.g., human serum) .
Impact of Disulfide Bonds
Modification-Driven Functional Shifts
- dec-RVKR-cmk : The addition of a chloromethyl ketone group redirects activity from antimicrobial to antiviral, highlighting how post-translational modifications can repurpose peptides for targeted applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
